4-isocyanato-4-methylpent-1-ene
CAS No.: 70780-87-9
Cat. No.: VC11595607
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70780-87-9 |
---|---|
Molecular Formula | C7H11NO |
Molecular Weight | 125.17 g/mol |
IUPAC Name | 4-isocyanato-4-methylpent-1-ene |
Standard InChI | InChI=1S/C7H11NO/c1-4-5-7(2,3)8-6-9/h4H,1,5H2,2-3H3 |
Standard InChI Key | WUPAGFHDCIBVNF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(CC=C)N=C=O |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and Connectivity
4-Isocyanato-4-methylpent-1-ene possesses the molecular formula C₇H₁₁NO, with a molar mass of 125.17 g/mol . Its structure integrates an isocyanate functional group (-NCO) at the fourth carbon of a pentene chain, accompanied by a methyl substituent at the same position. The unsaturated C=C bond at the 1-position introduces geometric constraints and reactivity distinct from saturated isocyanates.
Stereochemical Representation
The compound’s SMILES notation (CC(C)(CC=C)N=C=O) and InChI identifier (InChI=1S/C7H11NO/c1-4-5-7(2,3)8-6-9/h4H,1,5H2,2-3H3) provide unambiguous representations of its connectivity . Key features include:
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A terminal vinyl group (CH₂-CH=CH₂) at the 1-position.
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A quaternary carbon at position 4 bearing methyl groups and the isocyanate moiety.
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Planar geometry around the N=C=O group, typical of isocyanates.
Predicted Physicochemical Properties
Collision cross-section (CCS) data derived from ion mobility spectrometry offer insights into the compound’s gas-phase behavior :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 126.09134 | 127.4 |
[M+Na]⁺ | 148.07328 | 137.5 |
[M-H]⁻ | 124.07678 | 127.0 |
These values suggest moderate molecular compactness, influenced by the branched alkyl chain and polar isocyanate group. The higher CCS for sodium adducts ([M+Na]⁺ = 137.5 Ų) reflects ion-dipole interactions stabilizing extended conformers .
Synthesis and Manufacturing Routes
Phosgene-Based Synthesis
The traditional route to aliphatic isocyanates involves reacting primary amines with phosgene (COCl₂). For 4-isocyanato-4-methylpent-1-ene, this would require synthesizing the precursor 4-amino-4-methylpent-1-ene, followed by phosgenation.
Liquid-Phase Phosgenation
In this method, the amine hydrochloride reacts with liquid phosgene under mild conditions (20–50°C) in an inert solvent like chlorobenzene :
While effective, this approach generates stoichiometric HCl and requires extensive solvent recovery, limiting its industrial appeal .
Gas-Phase Phosgenation
Vapor-phase reactions at elevated temperatures (200–400°C) offer faster kinetics and reduced solvent use. The amine and phosgene gases react in a tubular reactor, with rapid quenching to prevent thermal degradation :
This method demands precise temperature control to avoid side reactions such as trimerization of the isocyanate product.
Non-Phosgene Alternatives
Growing environmental concerns have spurred development of phosgene-free routes, though their application to 4-isocyanato-4-methylpent-1-ene remains hypothetical.
Carbamate Thermal Decomposition
A two-step process involving:
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Carbamate Formation: Reaction of 4-amino-4-methylpent-1-ene with dimethyl carbonate (DMC) catalyzed by Zn(OAc)₂ :
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Thermolysis: Heating the carbamate to 200–300°C under vacuum:
This route avoids chlorine byproducts but faces challenges in catalyst longevity and methanol separation .
Halogen Exchange Reactions
The brominated analog 4-bromo-4-methylpent-1-ene (C₆H₁₁Br, CID 12603484) could serve as a precursor via nucleophilic substitution with silver isocyanate :
Physicochemical and Reactivity Profiles
Thermal Stability
Aliphatic isocyanates generally decompose above 150°C via trimerization to isocyanurates or carbodiimide formation. The vinyl group in 4-isocyanato-4-methylpent-1-ene may lower thermal stability due to conjugation with the NCO group, though experimental data are lacking.
Spectroscopic Signatures
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IR Spectroscopy: Expected strong absorption at ~2270 cm⁻¹ (N=C=O asymmetric stretch) and 1640 cm⁻¹ (C=C stretch).
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NMR:
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¹H NMR: δ 5.6–5.8 (vinyl protons), δ 1.2–1.4 (methyl groups).
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¹³C NMR: δ 122–125 (C=C), δ 125–130 (NCO carbon).
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Reactivity Trends
The isocyanate group undergoes characteristic reactions:
Reaction Type | Reagent | Product |
---|---|---|
Nucleophilic Addition | Water | Carbamic acid → Amine + CO₂ |
Polymerization | Polyols | Polyurethanes |
Cycloaddition | Dienes | Six-membered heterocycles |
The compound’s allylic system may participate in Diels-Alder reactions or radical-initiated polymerizations, expanding its utility beyond typical isocyanate chemistry.
Future Research Directions
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Catalyst Development: Designing zeolite or MOF-based catalysts for selective gas-phase phosgenation.
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Green Synthesis: Enzymatic routes using urease to convert urea derivatives to isocyanates.
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Application-Specific Polymers: Exploiting the vinyl group for UV-curable coatings or self-healing materials.
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